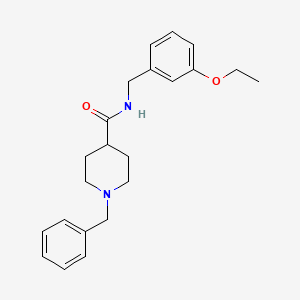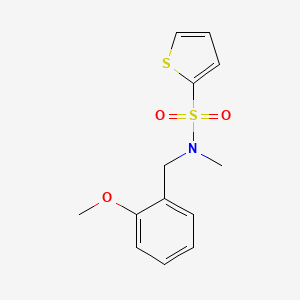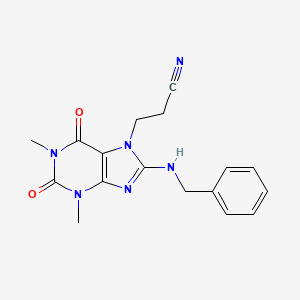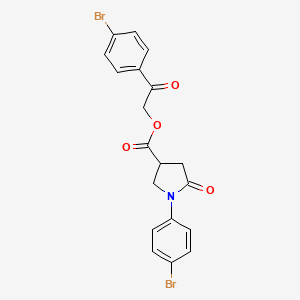![molecular formula C13H18CuNS2 B11112495 ({3-[(E)-(Cyclohexylimino)methyl]-5-ethylthiophen-2-YL}sulfanyl)copper](/img/structure/B11112495.png)
({3-[(E)-(Cyclohexylimino)methyl]-5-ethylthiophen-2-YL}sulfanyl)copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “({3-[(E)-(Cyclohexylimino)methyl]-5-ethylthiophen-2-YL}sulfanyl)copper” is a coordination complex that features a copper center bound to a thiophene ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “({3-[(E)-(Cyclohexylimino)methyl]-5-ethylthiophen-2-YL}sulfanyl)copper” typically involves the reaction of a thiophene derivative with a copper salt in the presence of a suitable ligand. One common method involves the following steps:
Formation of the Thiophene Ligand: The thiophene ligand is synthesized by reacting 3-[(E)-(Cyclohexylimino)methyl]-5-ethylthiophene with a sulfur source.
Coordination to Copper: The thiophene ligand is then reacted with a copper salt, such as copper(II) sulfate or copper(II) chloride, in the presence of a coordinating solvent like acetonitrile or dimethyl sulfoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the copper center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the copper center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the thiophene ligand is replaced by another ligand.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products
Oxidation: Oxidized copper complexes.
Reduction: Reduced copper complexes.
Substitution: New copper complexes with different ligands.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions, including cross-coupling reactions and oxidation-reduction processes.
Materials Science: It can be used in the synthesis of conductive polymers and other advanced materials.
Biology and Medicine
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Drug Development: It can be explored as a potential drug candidate for treating diseases that involve metal ion imbalances.
Industry
Electronics: The compound can be used in the fabrication of electronic components, such as sensors and transistors.
Coatings: It can be applied as a coating material to provide corrosion resistance.
Mechanism of Action
The mechanism by which “({3-[(E)-(Cyclohexylimino)methyl]-5-ethylthiophen-2-YL}sulfanyl)copper” exerts its effects involves the interaction of the copper center with various molecular targets. In catalysis, the copper center can facilitate electron transfer processes, while in biological systems, it can interact with cellular components to disrupt normal function.
Comparison with Similar Compounds
Similar Compounds
Copper(II) thiophene-2-carboxylate: Similar in structure but with a different ligand.
Copper(II) bis(thiophene-2-carboxylate): Contains two thiophene ligands.
Copper(II) thiophene-2-sulfonate: Features a sulfonate group instead of a sulfanyl group.
Uniqueness
“({3-[(E)-(Cyclohexylimino)methyl]-5-ethylthiophen-2-YL}sulfanyl)copper” is unique due to the presence of the cyclohexylimino group, which can influence the compound’s electronic properties and reactivity. This makes it distinct from other copper-thiophene complexes and potentially more versatile in its applications.
Properties
Molecular Formula |
C13H18CuNS2 |
|---|---|
Molecular Weight |
316.0 g/mol |
IUPAC Name |
copper(1+);3-(cyclohexyliminomethyl)-5-ethylthiophene-2-thiolate |
InChI |
InChI=1S/C13H19NS2.Cu/c1-2-12-8-10(13(15)16-12)9-14-11-6-4-3-5-7-11;/h8-9,11,15H,2-7H2,1H3;/q;+1/p-1 |
InChI Key |
VBXWWNRKUSJECM-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=CC(=C(S1)[S-])C=NC2CCCCC2.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxo-1-phenylethyl}benzamide](/img/structure/B11112414.png)
![Pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11112418.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B11112420.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-fluorobenzamide](/img/structure/B11112425.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide](/img/structure/B11112426.png)
![N-(7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-methanesulfonamide](/img/structure/B11112430.png)
![Methyl 2-[[(4-butylphenyl)sulfonyl]amino]-4,5-dimethoxybenzoate](/img/structure/B11112451.png)


![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11112460.png)
![3-ethyl-2-[(1E,3Z)-3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-en-1-yl]-4,5-dihydro-1,3-thiazol-3-ium](/img/structure/B11112466.png)

![(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-4-[(4-fluorobenzoyl)amino]-3-(4-methylphenyl)-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B11112483.png)
